![molecular formula C20H13FO4 B291006 Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate, also known as FBAB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a fluorescent probe for imaging biological systems.
Mécanisme D'action
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate is a fluorescent molecule that emits light in response to excitation by a specific wavelength of light. The mechanism of action involves the absorption of light energy by the molecule, which results in the excitation of electrons to a higher energy state. Upon returning to their ground state, the electrons emit light in the form of fluorescence.
Biochemical and Physiological Effects
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function or viability. However, it is important to note that the use of any synthetic compound in biological systems may have unintended consequences, and caution should be exercised when interpreting results obtained using Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate has several advantages as a fluorescent probe, including its high sensitivity and specificity for imaging biological systems. It is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, there are limitations to its use, including the potential for photobleaching and the need for specialized equipment to perform fluorescence imaging experiments.
Orientations Futures
There are several future directions for research involving Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate, including the development of new synthetic methods for producing modified versions of the compound with improved properties. Additionally, there is potential for the use of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate in the development of new diagnostic and therapeutic tools for a variety of diseases. Finally, further research is needed to fully understand the mechanism of action of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate and its potential effects on biological systems.
Méthodes De Synthèse
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate can be synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with thionyl chloride, followed by esterification with phenol and subsequent acylation with benzoyl chloride. The final product is obtained through a reaction with phenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate has been utilized in various scientific research applications, including fluorescence imaging of cellular structures and protein-protein interactions. It has been shown to be a useful tool for studying the behavior of cells in vitro and in vivo, as well as for monitoring the activity of enzymes and other biomolecules.
Propriétés
Formule moléculaire |
C20H13FO4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
phenyl 2-(4-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C20H13FO4/c21-15-12-10-14(11-13-15)19(22)25-18-9-5-4-8-17(18)20(23)24-16-6-2-1-3-7-16/h1-13H |
Clé InChI |
IRBYGZKERROZLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



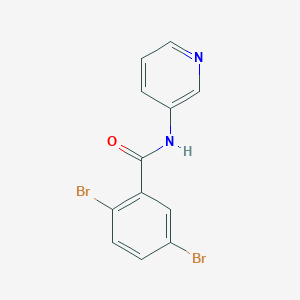
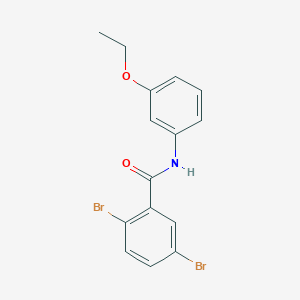

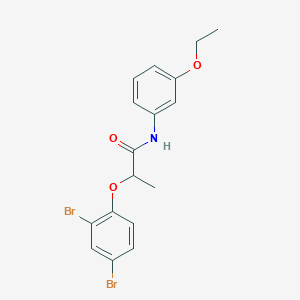





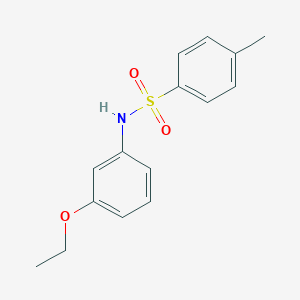
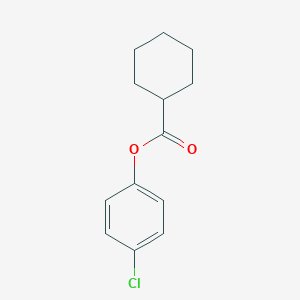

![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
